3-(2-CARBOXYTHIOPHENE-4-YL)ISONICOTINIC ACID
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Overview
Description
3-(2-Carboxythiophene-4-yl)isonicotinic acid is an organic compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol. This compound is characterized by the presence of a carboxylic acid group attached to a thiophene ring, which is further connected to an isonicotinic acid moiety. It exhibits pharmacological activity and is used in various scientific research applications.
Preparation Methods
The synthesis of 3-(2-carboxythiophene-4-yl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .
Chemical Reactions Analysis
3-(2-Carboxythiophene-4-yl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Carboxythiophene-4-yl)isonicotinic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It exhibits pharmacological activity and is investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-carboxythiophene-4-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, its structural similarity to isonicotinic acid suggests that it may interact with similar targets, such as enzymes involved in metabolic pathways . The compound’s effects are likely mediated through its ability to modulate these targets and pathways .
Comparison with Similar Compounds
3-(2-Carboxythiophene-4-yl)isonicotinic acid can be compared to other similar compounds, such as:
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid:
Picolinic acid: It has the carboxyl group at the 2-position.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(5-carboxythiophen-3-yl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)7-1-2-12-4-8(7)6-3-9(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMVGYEAWSAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687676 |
Source
|
Record name | 3-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-65-6 |
Source
|
Record name | 3-(5-Carboxythiophen-3-yl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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